![molecular formula C16H21NO2 B7579569 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7579569.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
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Overview
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as THNOH and is a derivative of the endocannabinoid anandamide.
Mechanism of Action
THNOH is thought to work by binding to the CB1 receptor, which is a part of the endocannabinoid system. This binding activates the receptor and results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
THNOH has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, THNOH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using THNOH in laboratory experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, THNOH has been shown to have a number of potential therapeutic applications, which makes it an attractive compound for researchers to study. However, one limitation of using THNOH in laboratory experiments is that it has not yet been extensively studied in vivo, which means that its potential therapeutic applications have not been fully explored.
Future Directions
There are a number of potential future directions for research on THNOH. One area of interest is the compound's potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully explore the compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the optimal dosage and delivery methods for THNOH in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of THNOH involves the reaction of anandamide with 2-naphthylmagnesium bromide, followed by reduction with lithium aluminum hydride. This method has been successfully used to produce THNOH in laboratory settings.
Scientific Research Applications
THNOH has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis. Additionally, THNOH has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-7-8-17(11-15)16(19)10-12-5-6-13-3-1-2-4-14(13)9-12/h5-6,9,15,18H,1-4,7-8,10-11H2/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZEIDZMRAOOB-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)N3CC[C@H](C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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